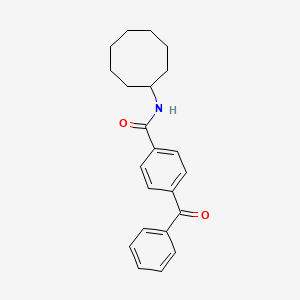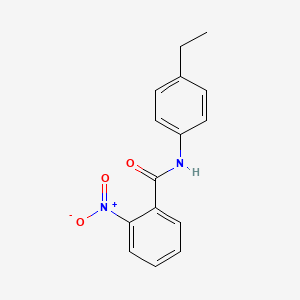
4-benzoyl-N-cyclooctylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-N-cyclooctylbenzamide, also known as BOC-4, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzamides, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and analgesic effects. BOC-4 has shown promising results in various scientific research studies, and its potential applications are being explored extensively.
Mecanismo De Acción
The mechanism of action of 4-benzoyl-N-cyclooctylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. This compound has also been shown to reduce pain and inflammation in various animal models of inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-benzoyl-N-cyclooctylbenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to possess low toxicity and high selectivity for its target enzymes. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires expertise in organic chemistry. This compound also has limited solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-benzoyl-N-cyclooctylbenzamide. One potential direction is the development of novel therapeutic agents based on the structure of this compound. The anti-inflammatory, analgesic, and anti-tumor effects of this compound make it a promising candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the study of the mechanism of action of this compound. Further research is needed to fully understand the molecular pathways involved in the biological effects of this compound. Additionally, the potential use of this compound as an antimicrobial agent and its effects on glucose and lipid metabolism warrant further investigation.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities that have been extensively studied in various scientific research fields. Its potential applications in the development of novel therapeutic agents and its effects on various physiological processes make it a valuable compound for further investigation. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis of 4-benzoyl-N-cyclooctylbenzamide involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing this compound involves the reaction of cyclooctylamine with benzoyl chloride in the presence of a base, followed by the cyclization of the resulting intermediate to form the final product. The purity and yield of the synthesized compound depend on various factors, such as the reaction conditions, the quality of starting materials, and the purification methods.
Aplicaciones Científicas De Investigación
4-benzoyl-N-cyclooctylbenzamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor effects, making it a promising candidate for the development of novel therapeutic agents. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to possess antifungal and antibacterial properties, indicating its potential use as an antimicrobial agent.
Propiedades
IUPAC Name |
4-benzoyl-N-cyclooctylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c24-21(17-9-5-4-6-10-17)18-13-15-19(16-14-18)22(25)23-20-11-7-2-1-3-8-12-20/h4-6,9-10,13-16,20H,1-3,7-8,11-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMPHSYFGOQDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5721661.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B5721668.png)
![4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)


![N-allyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5721701.png)
![4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5721704.png)
![3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5721709.png)
![N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5721713.png)
![1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5721715.png)
![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)


